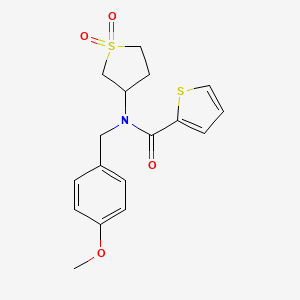

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)thiophene-2-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)thiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene-2-carboxamide core substituted with a 4-methoxybenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Its molecular formula is C₂₂H₂₁NO₆S, with a molecular weight of approximately 427.47 g/mol (calculated based on ). The compound is available industrially at 99% purity and is characterized by its sulfone (dioxidotetrahydrothiophene) group, which enhances metabolic stability compared to non-sulfonated analogs .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-22-15-6-4-13(5-7-15)11-18(14-8-10-24(20,21)12-14)17(19)16-3-2-9-23-16/h2-7,9,14H,8,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVODGBKTLQDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

Introduction of the Tetrahydrothiophene Dioxide Moiety: This step involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids to form the 1,1-dioxide derivative.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thiophene derivative.

Formation of the Carboxamide: The final step involves the formation of the carboxamide linkage, typically through the reaction of the thiophene-2-carboxylic acid with an amine derivative under dehydrating conditions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the tetrahydrothiophene dioxide moiety.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The methoxybenzyl group can be a site for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

Oxidation: Further oxidized sulfur derivatives.

Reduction: Amine derivatives.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)thiophene-2-carboxamide has shown promise in various therapeutic areas:

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of thiophene compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating potent activity . The mechanisms of action often involve the inhibition of critical enzymes or pathways involved in tumorigenesis.

Antimicrobial Properties

The compound's structural characteristics suggest potential antibacterial and antifungal activities. Preliminary studies have indicated that related thiophene derivatives possess notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The presence of the methoxy group enhances hydrophilicity and may improve bioavailability.

Materials Science

In materials science, the unique properties of this compound can be leveraged for developing new materials with specific functionalities:

Conductive Polymers

The incorporation of thiophene units into polymer matrices can enhance electrical conductivity. Research into thiophene-based polymers has shown their applicability in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form π-stacking interactions may contribute to improved charge transport properties.

Research Tool in Pharmacology

The compound serves as a valuable research tool for understanding biological interactions at the molecular level:

Biological Target Interaction Studies

Studies investigating how this compound interacts with specific receptors or enzymes are crucial for elucidating its pharmacological profile. For example, it may act as an inhibitor of cyclooxygenase enzymes involved in inflammatory processes. Molecular docking studies can provide insights into binding affinities and mechanisms of action.

Case Studies

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)thiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

N-(4-Ethoxybenzyl)benzofuran Carboxamide ()

- Structure : Replaces the thiophene core with a 3,6-dimethylbenzofuran and substitutes the methoxy group with ethoxy.

- Key Differences :

- Increased lipophilicity due to the ethoxy group (longer alkyl chain vs. methoxy).

- Benzofuran core may alter π-stacking interactions compared to thiophene.

- Implications : Ethoxy substitution could prolong metabolic half-life but reduce aqueous solubility .

2-Bromo-N-(4-methoxybenzyl)benzamide ()

- Structure : Features a brominated benzamide core instead of thiophene.

- Key Differences :

- Bromine atom introduces steric bulk and electron-withdrawing effects.

- Benzamide core lacks the conjugated heterocyclic system of thiophene.

- Implications : Bromine may enhance binding to hydrophobic pockets in target proteins but increase molecular weight (MW: ~438.33 g/mol) .

Nitrothiophene Carboxamides ()

Two nitro-substituted analogs were synthesized:

N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Molecular formula: C₁₆H₁₀F₃N₃O₄S₂; Purity: 42%.

N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Molecular formula: C₁₄H₇F₂N₃O₃S₂; Purity: 99.05%.

Comparison :

- The trifluoromethyl group in the first compound increases hydrophobicity, while difluorophenyl substitution in the second improves metabolic stability. The stark purity difference (42% vs. 99.05%) suggests variability in synthetic efficiency or purification methods .

Benzo[b]thiophene Carboxamides ()

- Example : 3-hydroxy-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide.

- Key Differences :

- Benzo[b]thiophene core replaces thiophene, extending aromatic conjugation.

- Hydroxy and halogen (F, Cl, Br) substituents enable hydrogen bonding and hydrophobic interactions.

- Activity: Demonstrates selective inhibition of human monoamine oxidase-B (hMAO-B), suggesting CNS applications. The absence of a hydroxy group in the main compound may limit similar activity .

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Structure : Nitrophenyl group replaces the 4-methoxybenzyl and sulfone moieties.

- Key Differences: Dihedral angles between thiophene and benzene rings (13.53° and 8.50°) influence molecular conformation and crystal packing.

- Implications : Weaker intermolecular interactions (C–H⋯O/S) compared to sulfone-containing analogs may reduce crystalline stability .

Data Tables

Research Findings and Implications

- Sulfone Moieties: The 1,1-dioxidotetrahydrothiophen-3-yl group in the main compound enhances metabolic stability compared to non-sulfonated analogs (e.g., ), making it more suitable for therapeutic development .

- Substituent Effects : Methoxy/ethoxy groups balance lipophilicity and solubility, while nitro/halogen substituents () optimize target binding but may compromise pharmacokinetics.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including thiophene and tetrahydrothiophene moieties, contribute to its biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C17H19NO4S2

- Molecular Weight : 321.43 g/mol

- CAS Number : 578732-61-3

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, derivatives have shown cytotoxicity against human lung cancer cell lines (A549) with IC50 values ranging from 11.20 to 59.61 µg/ml .

- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting cyclooxygenase enzymes, which are critical in the inflammatory pathway .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Cytotoxicity Against Cancer Cell Lines :

- Molecular Docking Studies :

Research Findings

The following table summarizes key findings from recent studies on compounds related to this compound:

| Compound | Biological Activity | IC50 (µg/ml) | Cell Line |

|---|---|---|---|

| 11b | Anticancer | 11.20 | A549 |

| 11c | Anticancer | 15.73 | A549 |

| 13b | Anticancer | 59.61 | A549 |

| 14b | Anticancer | 27.66 | A549 |

The proposed mechanisms of action for this compound include:

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)thiophene-2-carboxamide?

Answer:

The synthesis typically involves coupling thiophene-2-carbonyl chloride with substituted amines. A general protocol includes:

- Reagent Preparation : Use equimolar amounts of 2-thiophenecarbonyl chloride and the amine precursor (e.g., 1,1-dioxidotetrahydrothiophen-3-amine) in acetonitrile under reflux for 1–3 hours .

- Solvent Selection : Acetonitrile or dichloromethane (dry conditions) are preferred due to their ability to dissolve polar intermediates and minimize side reactions .

- Purification : Recrystallization from methanol or ethanol yields high-purity crystals. Characterization via / NMR, IR, and mass spectrometry is critical to confirm structural integrity .

Basic: How should researchers characterize the structural conformation of this compound?

Answer:

Key techniques include:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding and weak interactions (C–H⋯O/S) can be analyzed using software like OLEX2 .

- Spectroscopy : Assign NMR peaks (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR stretches (C=O at ~1680 cm, S=O at ~1150 cm) to confirm functional groups .

- Thermal Analysis : Determine melting points (e.g., ~390–400 K for similar amides) to assess purity .

Basic: What preliminary biological assays are recommended for evaluating its bioactivity?

Answer:

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC values .

- Enzyme Inhibition : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .

Advanced: How can crystallographic data resolve contradictions in reported conformational stability?

Answer:

- Dihedral Angle Analysis : Compare torsion angles between the thiophene and benzyl groups. For example, dihedral angles <15° indicate planar conformations, while >30° suggest steric hindrance .

- Intermolecular Interactions : Map weak interactions (e.g., C–H⋯π, π–π stacking) using Mercury software. These interactions stabilize specific conformations and explain discrepancies in solubility or melting points .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections in twinned crystals .

Advanced: How to address conflicting bioactivity data across studies?

Answer:

- SAR Studies : Synthesize analogs with substituent variations (e.g., methoxy to nitro groups) to isolate electronic/steric effects. Test under standardized conditions (pH 7.4, 37°C) .

- Metabolic Stability : Use liver microsome assays to identify degradation pathways (e.g., CYP450-mediated oxidation) that reduce efficacy in vivo .

- Synergistic Assays : Combine with adjuvants (e.g., β-lactamase inhibitors) to enhance antimicrobial activity against resistant strains .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps. High HOMO density on the thiophene ring correlates with electrophilic reactivity .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2). Key interactions include hydrogen bonds between the carboxamide and Arg120 .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability in aqueous/lipid bilayers. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Advanced: How to optimize stability during storage and handling?

Answer:

- Lyophilization : Freeze-dry the compound in amber vials under argon to prevent hydrolysis/oxidation .

- Temperature Control : Store at −20°C with desiccants (silica gel) to minimize thermal degradation. Monitor via HPLC every 6 months .

- Light Sensitivity : Use UV/Vis spectroscopy to detect photodegradation products (λ~280 nm for nitroso derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.